A Technical Guide to 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system, formed by the fusion of imidazole and pyridine rings, offers a unique three-dimensional structure that is amenable to a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1] The compound 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile (CAS 885275-72-9) is a key intermediate, poised for the synthesis of novel drug candidates by leveraging the reactivity of its chloromethyl and carbonitrile functionalities. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and potential applications for researchers and professionals in the field of drug development.
Physicochemical Properties
While specific experimental data for 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is not extensively documented in publicly available literature, its fundamental properties can be derived from its chemical structure and data from suppliers.
| Property | Value | Source |
| CAS Number | 885275-72-9 | [3][4] |
| Molecular Formula | C₉H₆ClN₃ | [2][5] |
| Molecular Weight | 191.62 g/mol | [2][6][7] |
| SMILES | N#CC1=CN2C(C=C1)=NC(CCl)=C2 | [5] |
| Appearance | Off-white to yellow crystalline powder (predicted) | Inferred from related compounds |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | Inferred from related compounds |
Proposed Synthesis Pathway
A robust and efficient synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can be envisioned through a two-step process, commencing with the commercially available 2-amino-6-cyanopyridine.
Caption: Proposed synthesis of the target compound.
Step 1: Cyclocondensation of 2-Amino-6-cyanopyridine with 1,3-Dichloroacetone
The initial and crucial step involves the cyclocondensation of 2-amino-6-cyanopyridine with 1,3-dichloroacetone. This reaction is a well-established method for the formation of the imidazo[1,2-a]pyridine scaffold.
Protocol:
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To a solution of 2-amino-6-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add 1,3-dichloroacetone (1.0-1.2 eq).
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Stir the reaction mixture at room temperature for 12-24 hours.
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The formation of a precipitate indicates the progress of the reaction.
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Isolate the crude product by filtration and wash with a small amount of cold acetonitrile.
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The crude product can be further purified by recrystallization or column chromatography to yield the desired 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile.
This method is based on the known reactivity of 2-aminopyridines with α-haloketones, which proceeds via an initial N-alkylation followed by an intramolecular cyclization.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile lies in the orthogonal reactivity of its two key functional groups: the chloromethyl group at the 2-position and the carbonitrile group at the 6-position.
Reactivity of the 2-(Chloromethyl) Group
The chloromethyl group is a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. The electron-rich nature of the imidazo[1,2-a]pyridine ring system enhances the reactivity of the chloromethyl group towards nucleophiles.
Caption: Derivatization via the 2-(chloromethyl) group.
Experimental Protocol for Nucleophilic Substitution (General):
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Dissolve 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.
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Add the desired nucleophile (e.g., amine, thiol, or alcohol; 1.0-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) if necessary.
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Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Reactivity of the 6-Carbonitrile Group
The carbonitrile group can be transformed into a variety of other functional groups, further expanding the diversity of accessible derivatives.
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.
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Reduction: Reduction of the nitrile with reducing agents such as lithium aluminum hydride (LiAlH₄) will afford the corresponding primary amine.
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Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
Biological and Medicinal Significance
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities.[1] The introduction of a carbonitrile group at the 6-position and a modifiable chloromethyl group at the 2-position makes 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile a highly valuable building block for the synthesis of novel therapeutic agents.
Derivatives of the imidazo[1,2-a]pyridine core have shown promise in several therapeutic areas:
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Oncology: Many imidazo[1,2-a]pyridine derivatives have been investigated as potent anticancer agents, targeting various kinases and other cellular pathways involved in cancer progression.
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Infectious Diseases: This scaffold has been explored for the development of novel antibacterial, antifungal, and antiviral agents.
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Neuroscience: Certain imidazo[1,2-a]pyridine derivatives have shown activity as modulators of central nervous system targets.
The derivatization of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile allows for the systematic exploration of the chemical space around this privileged core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.
Safety and Handling
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Hazard Statements (Predicted): Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
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Conclusion
2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis is achievable through established cyclocondensation reactions, and its dual functional groups offer a rich platform for chemical diversification. Researchers and drug development professionals can leverage the reactivity of this intermediate to generate libraries of novel imidazo[1,2-a]pyridine derivatives for biological screening, paving the way for the discovery of next-generation therapeutics.
References
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AbacipharmTech. (n.d.). 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
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